molecular formula C3H9Si B098337 Trimethylsilyl CAS No. 16571-41-8

Trimethylsilyl

Cat. No. B098337
CAS RN: 16571-41-8
M. Wt: 73.19 g/mol
InChI Key: DCERHCFNWRGHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl (TMS) is a common organic compound that contains a silicon atom, three methyl groups, and one silyl group. TMS is widely used in various fields, including organic chemistry, biochemistry, and materials science, due to its unique properties and versatile applications. In

Mechanism of Action

The mechanism of action of Trimethylsilyl is based on its unique chemical and physical properties. Trimethylsilyl is a highly lipophilic compound that can penetrate cell membranes and interact with hydrophobic molecules. Trimethylsilyl can also form stable complexes with metal ions and other polar molecules. Trimethylsilyl can act as a Lewis acid or a Lewis base, depending on the reaction conditions and the nature of the reactants. Trimethylsilyl can also undergo various chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the reaction conditions and the presence of other reagents.
Biochemical and Physiological Effects
Trimethylsilyl has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. Trimethylsilyl can scavenge free radicals and protect cells from oxidative damage. Trimethylsilyl can also inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. Trimethylsilyl can protect neurons from oxidative stress and enhance their survival and function. Trimethylsilyl has also been shown to have anti-cancer and anti-viral properties, although the underlying mechanisms are not fully understood.

Advantages and Limitations for Lab Experiments

Trimethylsilyl has several advantages for lab experiments, including its high purity, stability, and compatibility with various solvents and reagents. Trimethylsilyl is also easy to handle and store, and its derivatives can be easily analyzed by GC-MS. However, Trimethylsilyl also has some limitations, including its toxicity and flammability. Trimethylsilyl should be handled with care and stored in a well-ventilated and fire-resistant area. Trimethylsilyl can also interfere with some analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, due to its strong signal in the proton spectrum.

Future Directions

For Trimethylsilyl research include the development of new synthesis methods, the exploration of new applications, and the investigation of its therapeutic potential.

Synthesis Methods

Trimethylsilyl can be synthesized through several methods, including direct reaction of trimethylchlorosilane with lithium aluminum hydride, reaction of trimethylsilyl chloride with sodium hydride, and reaction of chlorotrimethylsilane with lithium aluminum hydride. The most common method is the direct reaction of trimethylchlorosilane with lithium aluminum hydride, which yields Trimethylsilyl with high purity and yield.

Scientific Research Applications

Trimethylsilyl is widely used in scientific research as a protecting group for functional groups, a derivatization reagent for gas chromatography-mass spectrometry (GC-MS) analysis, and a solubilizing agent for hydrophobic compounds. In organic chemistry, Trimethylsilyl is used to protect hydroxyl, carboxyl, and amino groups during chemical reactions. In biochemistry, Trimethylsilyl is used to derivatize amino acids, peptides, and other biomolecules for GC-MS analysis. In materials science, Trimethylsilyl is used to modify the surface properties of materials and enhance their compatibility with other materials.

properties

CAS RN

16571-41-8

Molecular Formula

C3H9Si

Molecular Weight

73.19 g/mol

InChI

InChI=1S/C3H9Si/c1-4(2)3/h1-3H3

InChI Key

DCERHCFNWRGHLK-UHFFFAOYSA-N

SMILES

C[Si](C)C

Canonical SMILES

C[Si](C)C

Other CAS RN

16571-41-8

Origin of Product

United States

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